N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-3-14(18-2,12-7-5-4-6-8-12)11-15-19(16,17)13-9-10-13/h4-8,13,15H,3,9-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUKAWDZGLQTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNS(=O)(=O)C1CC1)(C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide typically involves nucleophilic substitution and amidation reactions. One common method includes the reaction of cyclopropanesulfonyl chloride with 2-methoxy-2-phenylbutylamine under basic conditions to form the desired sulfonamide . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of N-(2-hydroxy-2-phenylbutyl)cyclopropanesulfonamide.

Reduction: Formation of N-(2-methoxy-2-phenylbutyl)cyclopropylamine.

Substitution: Formation of various substituted cyclopropanesulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding. Additionally, the methoxy-phenylbutyl side chain can interact with hydrophobic pockets in proteins, modulating their function.

Comparison with Similar Compounds

The following analysis compares N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide with structurally related cyclopropanesulfonamide derivatives, focusing on substituent effects, synthesis strategies, and physicochemical properties.

Substituent Effects on Bioactivity and Stability

Key Observations :

- Lipophilicity : The 2-methoxy-2-phenylbutyl group in the target compound likely confers higher lipophilicity compared to cyclopentyl-substituted analogs (e.g., 565 M+H compound), which may enhance membrane permeability but reduce aqueous solubility .

- Synthetic Versatility: Amino-substituted analogs (e.g., ~260 M+H compound) serve as versatile intermediates for further functionalization, unlike the methoxy-phenylbutyl derivative, which may require tailored coupling strategies .

Example :

- N-(3-Amino-4-methylcyclopentyl)cyclopropanesulfonamide is synthesized via LiOH-mediated hydrolysis of an isocyanate intermediate, achieving 98% purity after silica gel chromatography .

Physicochemical and Crystallographic Data

- Crystallinity : Methoxy-substituted sulfonamides (e.g., N-(5-chloro-2-methoxyphenyl)benzenesulfonamide) form stable crystals via N–H···O hydrogen bonds, suggesting similar packing for the target compound .

- Thermal Stability : Cyclopropane rings enhance thermal stability compared to linear alkyl chains, as evidenced by LC/MS data showing intact molecular ions under high-temperature conditions .

Biological Activity

N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide is a sulfonamide derivative that has gained attention for its potential biological activities, particularly in enhancing AMPA receptor function. This compound is part of a broader class of sulfonamides that have been studied for their therapeutic implications in various neurological and psychiatric disorders.

Chemical Structure and Properties

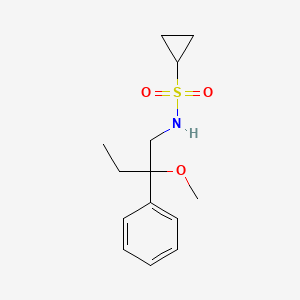

The chemical structure of this compound can be represented as follows:

This structure includes a cyclopropane ring, which contributes to its unique biological properties. The methoxy and phenyl groups are critical for its interaction with biological targets.

The primary mechanism of action for this compound involves the modulation of AMPA receptors, which are crucial for synaptic transmission and plasticity in the central nervous system. By enhancing AMPA receptor function, this compound may improve cognitive functions and offer therapeutic benefits for conditions such as depression, Alzheimer's disease, and schizophrenia .

Key Actions:

- Neuroprotection: Enhances neural plasticity and neurogenesis.

- Cognitive Enhancement: Potentially improves memory and learning processes.

- Mood Regulation: May alleviate symptoms associated with mood disorders.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Case Study 1: Cognitive Enhancement in Animal Models

In a controlled study involving rodents, administration of this compound resulted in significant improvements in memory retention tasks. The compound was noted to enhance synaptic plasticity markers, suggesting its role in facilitating learning processes.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound against excitotoxicity. It demonstrated that treatment with this compound significantly reduced neuronal death in models of neurodegeneration, highlighting its potential application in neurodegenerative diseases like Alzheimer's.

Research Findings

Recent research has underscored the importance of AMPA receptor modulation in treating various neurological conditions. This compound has been identified as a promising candidate due to its ability to enhance receptor function without the adverse effects associated with traditional psychotropic medications.

Additional Findings:

- The compound exhibits a favorable pharmacokinetic profile, suggesting good bioavailability and distribution within the central nervous system.

- Long-term studies indicate minimal side effects, making it a viable candidate for further clinical development.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide, and how can reaction yields be optimized?

- Answer : The synthesis typically involves:

- Step 1 : Formation of the cyclopropane sulfonamide core via sulfonylation of a cyclopropane precursor (e.g., cyclopropanesulfonyl chloride) with an amine intermediate .

- Step 2 : Introduction of the 2-methoxy-2-phenylbutyl group through alkylation or nucleophilic substitution under basic conditions (e.g., using NaH or K₂CO₃ in DMF) .

- Optimization : Catalysts like palladium complexes or phase-transfer agents improve regioselectivity. Reaction temperature (40–80°C) and solvent polarity (DMF vs. THF) critically affect yield .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the methoxy and cyclopropane groups. Key signals include δ ~3.3 ppm (methoxy protons) and δ ~1.2–1.8 ppm (cyclopropane protons) .

- Mass Spectrometry : High-resolution LC-MS (ESI+) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .

Q. What preliminary biological screening approaches are recommended for this compound?

- Answer :

- In vitro assays : Test enzyme inhibition (e.g., cyclooxygenase-2 or carbonic anhydrase) at 1–100 µM concentrations. Use fluorogenic substrates for real-time activity monitoring .

- Cellular viability assays : Assess cytotoxicity in HEK-293 or HepG2 cells via MTT assays, comparing IC₅₀ values against controls .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to proteins (e.g., COX-2). Prioritize poses with sulfonamide-group hydrogen bonding to catalytic residues (e.g., Arg120) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction frequency .

- Validation : Cross-correlate with experimental IC₅₀ values and mutagenesis studies .

Q. How should researchers address contradictions in reported biological activity data?

- Answer :

- Assay variability : Standardize conditions (e.g., pH, temperature, cofactors) across labs. For example, COX-2 activity varies with arachidonic acid concentration .

- Metabolic stability : Test compound stability in liver microsomes (e.g., human S9 fraction) to identify rapid degradation that may skew in vivo results .

- Statistical rigor : Apply ANOVA or Bayesian meta-analysis to reconcile disparate datasets .

Q. What experimental strategies elucidate the mechanism of action for this compound?

- Answer :

- Photoaffinity labeling : Incorporate a diazirine moiety into the molecule to crosslink with target proteins. Identify bound proteins via SDS-PAGE and LC-MS/MS .

- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐ, kₐ) to purified enzymes .

- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., NF-κB or MAPK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.